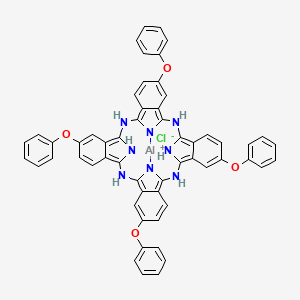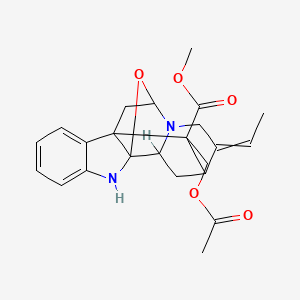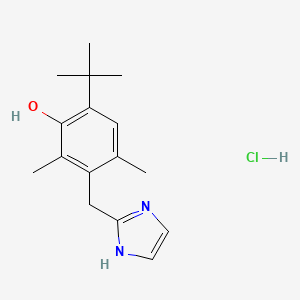
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI), also known as Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI), is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.617. The purity is usually 95%.
BenchChem offers high-quality Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Cyclopropane derivatives have been explored for their potential as synthetic intermediates. For instance, the synthesis of potential inhibitors of ethylene biosynthesis involves the preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, starting from methyl oxabicyclo[3.1.0]hexane-1-carboxylate. This process includes key steps like oxidation and radical bromine introduction, showcasing the utility of cyclopropane derivatives in complex synthetic routes (Wick, Tamm, & Boller, 1995).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) involves the reaction between 1-methylcyclopropanecarboxylic acid and methylamine followed by reduction with lithium aluminum hydride and quenching with hydrochloric acid.", "Starting Materials": ["1-methylcyclopropanecarboxylic acid", "methylamine", "lithium aluminum hydride", "hydrochloric acid"], "Reaction": ["1. React 1-methylcyclopropanecarboxylic acid with excess methylamine in anhydrous ethanol at reflux temperature for 24 hours.", "2. Cool the reaction mixture and add lithium aluminum hydride slowly with stirring. Heat the reaction mixture at reflux temperature for 4 hours.", "3. Quench the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "4. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the desired product as a white solid."] } | |
CAS RN |
156258-66-1 |
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.617 |
IUPAC Name |
methyl (1S,2R)-1-amino-2-methylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-3-6(4,7)5(8)9-2;/h4H,3,7H2,1-2H3;1H/t4-,6+;/m1./s1 |
InChI Key |
TZXYDXLDIMQMSS-MYSBMPOLSA-N |
SMILES |
CC1CC1(C(=O)OC)N.Cl |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-methyl-, methyl ester, hydrochloride, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)


![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)